molecular formula C12H14F6N4O4 B5522931 ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

Cat. No. B5522931
M. Wt: 392.25 g/mol
InChI Key: TZJPOXOAJGRKDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate involves several steps, starting from basic pyrimidinyl precursors. For example, ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues have been synthesized and tested for various activities, demonstrating the complex nature of synthesis involved in compounds with similar backbones (Palanki et al., 2002).

Scientific Research Applications

Synthesis of Potential Anticancer Agents

Researchers have explored the synthesis of compounds related to ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate for their potential as anticancer agents. One study involved the hydrolysis and subsequent reactions of a chloro group-containing carbamate to produce a series of compounds. These compounds were tested for their effects on the proliferation of cultured cells and survival rates in mice bearing leukemia, demonstrating the potential for anticancer applications (Temple et al., 1983).

Alterations for Antimitotic Activity

Further research into the modifications of carbamate groups in certain ethyl carbamate derivatives has revealed the importance of structural changes for enhancing antimitotic activity. Alterations at specific positions of the molecule significantly impacted its cytotoxicity and ability to inhibit mitosis in leukemia cells, suggesting a tailored approach could optimize therapeutic outcomes (Temple et al., 1991).

New Heterocyclic Systems

The chemical versatility of ethyl carbamate derivatives has facilitated the synthesis of new heterocyclic systems. For instance, reactions with alkyl mono- and di-halides have led to the creation of compounds containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These synthetic pathways open avenues for developing novel molecules with potential biological activities (Sirakanyan et al., 2015).

Phosphine-Catalyzed Annulations

An innovative approach to synthesizing highly functionalized tetrahydropyridines involves phosphine-catalyzed [4 + 2] annulations. This method leverages ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon to undergo annulation with N-tosylimines, yielding tetrahydro-pyridine-3-carboxylates. Such chemical strategies demonstrate the utility of ethyl carbamate derivatives in facilitating complex organic reactions (Zhu et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P271, P261, and P280 .

properties

IUPAC Name

ethyl N-[2-[(4,6-dimethoxypyrimidin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F6N4O4/c1-4-26-9(23)22-10(11(13,14)15,12(16,17)18)21-8-19-6(24-2)5-7(20-8)25-3/h5H,4H2,1-3H3,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJPOXOAJGRKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=NC(=CC(=N1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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